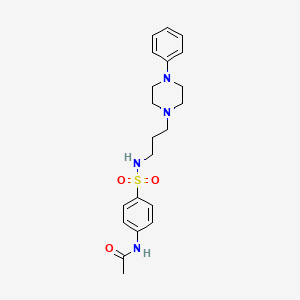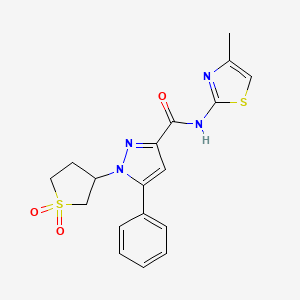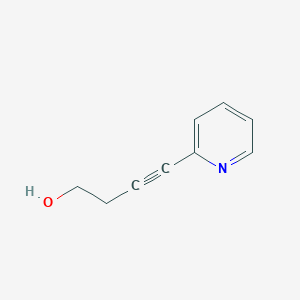
4-(Pyridin-2-yl)but-3-yn-1-ol
Vue d'ensemble
Description
“4-(Pyridin-2-yl)but-3-yn-1-ol” is a chemical compound with the CAS Number: 395652-44-5 and a molecular weight of 147.18 . Its IUPAC name is 4-(2-pyridinyl)-3-butyn-1-ol . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-(Pyridin-2-yl)but-3-yn-1-ol” is 1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Chemical Reactions Analysis
While specific chemical reactions involving “4-(Pyridin-2-yl)but-3-yn-1-ol” are not available, it’s important to note that its structure suggests potential reactivity. For instance, the presence of the pyridinyl group and the but-3-yn-1-ol group could make it a participant in various organic reactions .Physical And Chemical Properties Analysis
“4-(Pyridin-2-yl)but-3-yn-1-ol” is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique
OLEDs and Photophysical Properties
Use in Organic Light-Emitting Diodes (OLEDs) : 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives are utilized in the synthesis of heteroleptic Ir(III) metal complexes. These complexes exhibit photophysical properties suitable for application in organic light-emitting diodes (OLEDs), showing high quantum yields and significant emission wavelengths. This includes the application toward high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Mechanoluminescence in OLEDs : Studies also indicate the potential for mechanoluminescence when incorporated in OLEDs. Certain complexes derived from 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives demonstrate concentration-dependent photoluminescence, which can be crucial for the development of efficient OLEDs with stable chromaticity (Huang et al., 2013).
Coordination Chemistry and Crystal Structures
Complex Synthesis and Crystallography : Derivatives of 4-(Pyridin-2-yl)but-3-yn-1-ol are employed in the synthesis of various coordination polymers and molecular complexes. These compounds exhibit diverse architectures, demonstrating the versatile coordination abilities of pyridine-substituted ligands. This includes studies on the structural characterization of these compounds, aiding in understanding their crystalline and molecular structure (Du et al., 2016).
Hydrogen Bonding and Network Formation : Compounds containing 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives form complex network structures via hydrogen bonding. This is critical in the study of molecular packing and intermolecular interactions, which play significant roles in determining the physical and chemical properties of these compounds (Rizk et al., 2005).
Enzymatic and Chemical Reactions
Kinetic Resolution of Alcohols : These compounds are also subjects in the study of enzymatic kinetic resolution. This involves the use of recombinant carboxyl esterases for the resolution of tertiary alcohols containing nitrogen substituents, demonstrating the significance of 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives in synthetic organic chemistry (Nguyen et al., 2010).
Stable Hemiaminals Synthesis : Recent research has shown the synthesis of stable hemiaminals from axially chiral pyridine compounds, where 4-(Pyridin-2-yl)but-3-yn-1-ol derivatives play a crucial role. This is important in understanding the stability and reactivity of such molecular structures (Tuncel et al., 2023).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-pyridin-2-ylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJPBKGKJJFGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)but-3-yn-1-ol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(3-(2-(2-fluorophenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2823281.png)
![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)
![2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2823285.png)

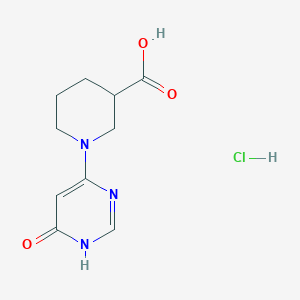
![4-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B2823292.png)
![5-amino-N-(3-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2823294.png)
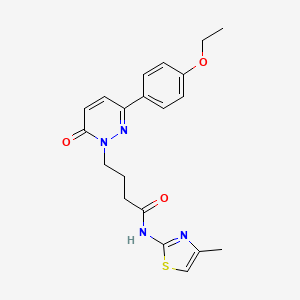
![N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2823296.png)
